molecular formula C17H13ClF3N7S B4383546 N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

Cat. No.: B4383546
M. Wt: 439.8 g/mol
InChI Key: JPYRUXRARNYLMY-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents might include chlorobenzyl chloride, methyl pyrazole, and thiadiazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental considerations would also be crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biology, this compound could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with specific molecular targets might make it useful in the treatment of various diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique chemical structure could provide desirable characteristics for various applications.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole and thiadiazole derivatives, such as:

  • N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
  • 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

What sets N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N7S/c1-27-13(17(19,20)21)8-12(25-27)15-23-24-16(29-15)22-14-6-7-28(26-14)9-10-4-2-3-5-11(10)18/h2-8H,9H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRUXRARNYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 2
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 3
Reactant of Route 3
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 4
Reactant of Route 4
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 5
Reactant of Route 5
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 6
Reactant of Route 6
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

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